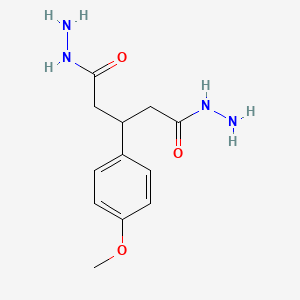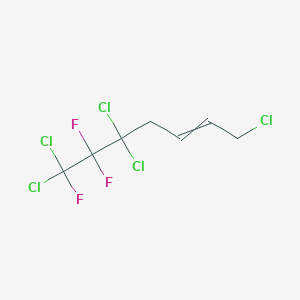
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is an organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene typically involves the halogenation of heptene derivatives. The process may include the use of reagents such as chlorine and fluorine under controlled conditions to achieve the desired substitution pattern. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptene oxides, while reduction can produce partially or fully dehalogenated heptenes.
Applications De Recherche Scientifique
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study halogenation and dehalogenation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A compound with similar halogenation but different structural backbone.
Trifluoroacetic acid: Contains fluorine atoms but differs in its functional groups and overall structure.
Hexachlorobenzene: Another highly halogenated compound with distinct chemical properties.
Uniqueness
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is unique due to its specific combination of chlorine and fluorine atoms on a heptene backbone
Propriétés
Numéro CAS |
68085-63-2 |
|---|---|
Formule moléculaire |
C7H6Cl5F3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,5,5,7,7-pentachloro-6,6,7-trifluorohept-2-ene |
InChI |
InChI=1S/C7H6Cl5F3/c8-4-2-1-3-5(9,10)6(13,14)7(11,12)15/h1-2H,3-4H2 |
Clé InChI |
QHDWGGWUCADFDM-UHFFFAOYSA-N |
SMILES canonique |
C(C=CCCl)C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



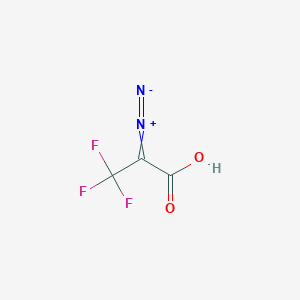
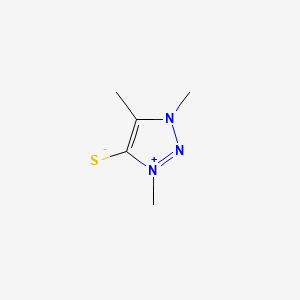
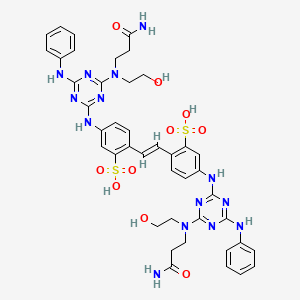

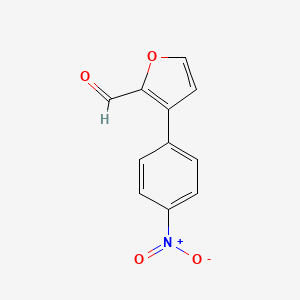
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
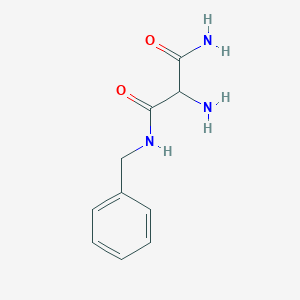

![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)

